molecular formula C7H3BrClFN2 B2707743 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine CAS No. 1427423-42-4

3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine

Katalognummer: B2707743
CAS-Nummer: 1427423-42-4
Molekulargewicht: 249.47
InChI-Schlüssel: IEVHKUZWIQWGJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-a]pyridine (CAS 1427423-42-4) is a high-value, multifunctional heterocyclic building block specifically designed for advanced pharmaceutical research and development. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant biological activity and presence in targeted therapeutics . Its molecular formula is C7H3BrClFN2, with a molecular weight of 249.47 g/mol . The strategic halogenation pattern on the fused bicyclic system, with bromo, chloro, and fluoro substituents at the 3, 5, and 4 positions respectively, makes this compound an exceptionally versatile intermediate for further structural elaboration . These halogen atoms serve as excellent leaving groups and handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, allowing researchers to efficiently introduce diverse carbon and nitrogen-based functionalities. This is crucial for creating structure-activity relationship (SAR) libraries in drug discovery programs . Pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are extensively investigated for their potent activity as protein kinase inhibitors (PKIs) . These scaffolds are pivotal in the development of targeted cancer therapies, inhibiting key kinases such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The presence of halogen atoms facilitates the synthesis of derivatives that can act as ATP-competitive or allosteric inhibitors, disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Furthermore, this specific halogenated intermediate is referenced in patent literature concerning the synthesis of novel pyrazolo[1,5-a]pyridine compounds, underscoring its practical utility in inventing new chemical entities for potential therapeutic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed by trained researchers in a laboratory setting. For specific storage and handling recommendations, please refer to the Safety Data Sheet (SDS).

Eigenschaften

IUPAC Name

3-bromo-5-chloro-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-3-11-12-2-1-5(9)6(10)7(4)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVHKUZWIQWGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate substituted hydrazines with pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

1.1. Cyclization Approaches

Cyclization methods for pyrazolo[1,5-a]pyridines often start with a pyridine or pyrazole precursor. For example:

  • Condensation of β-dicarbonyl compounds : Pyrazoles react with β-ketoesters or β-diketones under acidic/basic conditions to form the fused ring system .

  • Microwave-assisted cyclization : Accelerates reaction rates and improves yields, as demonstrated in pyrazolo[1,5-a]pyrimidine synthesis .

While direct data for 3-bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is limited, analogous pyrazolo[1,5-a]pyrimidines are synthesized via cyclization of amino pyrazoles with enaminones or chalcones .

1.2. Halogenation Strategies

The compound’s three halogens (Br, Cl, F) necessitate selective halogenation. Potential methods include:

  • Electrophilic substitution : Introduce halogens at specific positions using reagents like NBS (bromine) or SOCl₂ (chlorine).

  • Oxidative halogenation : Sodium halides (e.g., NaBr) with oxidizing agents like K₂S₂O₈, as observed in pyrazolo[1,5-a]pyrimidine synthesis .

A hypothetical synthesis pathway could involve:

  • Core formation : Cyclization of a pyrazole derivative with a pyridine precursor.

  • Sequential halogenation : Introduce Br, Cl, and F at positions 3, 5, and 4, respectively, using controlled conditions to avoid over-substitution.

2.1. Cyclization Mechanism

For pyrazolo[1,5-a]pyridines, cyclization typically involves:

  • Nucleophilic attack : Amino groups in pyrazoles react with carbonyl groups in β-dicarbonyl compounds.

  • Dehydration : Elimination of water forms the fused ring .

Example : Reaction of 5-amino-1H-pyrazole with a β-diketone under acidic conditions could yield the pyrazolo[1,5-a]pyridine core.

2.2. Halogenation Selectivity

The challenge lies in achieving positional specificity for Br, Cl, and F. Potential approaches:

  • Directed halogenation : Use directing groups (e.g., electron-withdrawing groups) to control substitution patterns.

  • Sequential halogenation : Introduce halogens in a specific order (e.g., fluorination first due to its stability).

3.1. Optimization of Cyclization

Factor Impact Example
Reagents β-diketones or β-ketoesters are common precursors .Acetylacetone or ethyl acetoacetate
Temperature Microwave irradiation reduces reaction time (e.g., 20–120°C for pyrazolo[1,5-a]pyrimidines) .180°C under MW for faster cyclization
Yield Microwave methods improve yields (e.g., 88–96% for related compounds) .High purity under MW conditions

3.2. Halogenation Challenges

  • Regioselectivity : Avoiding over-halogenation or misplacement requires precise control (e.g., using stoichiometric amounts of halogens).

  • Stability : Fluorine’s stability reduces reactivity, while bromine and chlorine may require harsher conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine has been studied for its potential as an inhibitor of various kinases involved in cancer progression. Notably:

  • Kinase Inhibition : The compound exhibits inhibitory activity against AXL and c-MET kinases, which are associated with tumor metastasis. This makes it a candidate for cancer therapy development.
  • Neurological Implications : It has shown promise in modulating glutamate receptors, indicating potential applications in treating neurological disorders.

Materials Science

The compound has been identified as a strategic molecule for optical applications due to its photophysical properties:

  • Fluorescent Molecules : It serves as a building block for synthesizing novel pyrazolo[3,4-b]pyridine derivatives used in fluorescent dyes and sensors. The solid-state emission intensities of these derivatives enhance their utility in optoelectronic devices .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as a precursor for synthesizing herbicides and insecticides:

  • Synthesis of Agrochemicals : The compound's halogenated structure contributes to the development of effective agrochemicals that target specific pests and weeds while minimizing environmental impact.

A study investigated the biological activity of various pyrazolo[1,5-A]pyridine derivatives:

  • In vitro Testing : Compounds were tested against different cancer cell lines to evaluate their inhibitory effects on kinase activity. Results indicated that this compound exhibited significant cytotoxicity compared to controls.

Optical Properties Investigation

Research focused on the optical properties of pyrazolo[1,5-A]pyrimidines:

  • Fluorescence Studies : The excited-state intramolecular proton transfer process was analyzed to assess the fluorescence efficiency of synthesized derivatives. Findings showed that modifications at specific positions enhanced fluorescence intensity and stability in solid-state applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly influence the compound’s electronic profile, solubility, and binding affinity. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine 3-Br, 5-Cl, 4-F ~276.4 High lipophilicity; potential kinase inhibitor
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br, 3-COOEt ~283.1 Ester group enhances solubility; intermediate for drug synthesis
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-A]pyrimidine 3-Br, 2-CH₃, 6-(Cl, CF₃) substituent ~391.6 Trifluoromethyl group increases metabolic stability; antimicrobial potential
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate 2-NH₂, 3-COOMe ~207.2 Amino and ester groups enable peptide coupling; fluorescent probe candidate

Key Observations :

  • Fluorine enhances metabolic stability and electronegativity, influencing binding to hydrophobic enzyme pockets .
  • Functional Groups : Ester (COOEt) and carboxylate (COOMe) groups improve solubility, making derivatives suitable for aqueous-phase reactions .

Broader Comparison with Imidazo[1,5-A]pyridine Derivatives

Imidazo[1,5-a]pyridines share structural similarities but differ in electronic properties due to the nitrogen-rich imidazole ring. Key distinctions include:

Feature Pyrazolo[1,5-A]pyridines Imidazo[1,5-A]pyridines
Core Structure Pyrazole + pyridine fusion Imidazole + pyridine fusion
Electron Density Lower due to fewer heteroatoms Higher; enhanced π-stacking capability
Applications Drug intermediates, fluorescent probes EGFR inhibitors, fluorescent membrane probes
Synthetic Complexity Moderate (1,5-dipolar cyclization) High (multi-step functionalization)

Example: Imidazo[1,5-a]pyridine-based EGFR inhibitors (e.g., derivatives from Truong et al.) exhibit nanomolar binding affinities, outperforming pyrazolo analogs in kinase inhibition due to stronger hydrogen bonding with catalytic residues .

Biologische Aktivität

3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of various kinases implicated in cancer progression and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrClF₃N₂, with a molecular weight of approximately 249.47 g/mol. The compound features a pyrazole ring fused with a pyridine ring, incorporating three halogen substituents: bromine at the 3-position, chlorine at the 5-position, and fluorine at the 4-position. This unique arrangement contributes to its chemical reactivity and biological properties .

The biological activity of this compound primarily involves its role as an inhibitor of receptor tyrosine kinases (RTKs), specifically AXL and c-MET kinases. These kinases are known to be involved in tumor progression and metastasis. By inhibiting these pathways, the compound shows potential for therapeutic applications in cancer treatment .

Interaction with Biological Targets

The compound has been shown to interact with several biological targets:

  • AXL Kinase : Inhibition leads to reduced tumor cell migration and invasion.
  • c-MET Kinase : Targeting this kinase can impede signaling pathways that promote cancer cell survival and proliferation.
  • Glutamate Receptors : Modulation of these receptors may have implications for treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC₅₀ values indicate effective growth inhibition.
  • MDA-MB-231 (triple-negative breast cancer) : Shows significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

Case Studies

A notable study investigated the compound's effect on cell proliferation in HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The findings suggested that while the compound effectively inhibited proliferation in cancer cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
This compoundContains bromine, chlorine, and fluorineHigh selectivity for RTKs
4-Bromo-5-methylpyrazolo[1,5-a]pyridineMethyl group instead of chlorineDifferent electronic properties
Pyrazolo[3,4-b]pyridine derivativesDifferent ring fusion patternVarying biological activities due to different structures

Safety and Toxicity Profile

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile. In animal models, it has shown no acute toxicity at doses up to 2000 mg/kg. This suggests that the compound could be a viable candidate for further development in therapeutic applications without significant safety concerns .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming substitution patterns. For example, aromatic protons in pyrazolo[1,5-a]pyridine derivatives resonate between δ 7.5–9.0 ppm, with coupling constants indicating halogen proximity .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while LC-MS tracks reaction progress .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to assess purity (>97%) .

What strategies enable selective functionalization at the 7-position of pyrazolo[1,5-a]pyridine cores?

Advanced Research Question
Electrophilic aromatic substitution (EAS) at the 7-position is hindered by electron-withdrawing halogens. Instead, cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) or directed C-H activation (using silylformamidine directing groups) are effective. For example, silylformamidine-mediated amination achieves 90% yield in analogous systems . Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

How should researchers assess the purity of this compound, especially when trace impurities affect downstream reactivity?

Basic Research Question
Combine orthogonal methods:

  • GC/LC-MS : Detect halogenated byproducts (e.g., di-brominated isomers) .
  • Elemental Analysis : Verify Br/Cl/F content (±0.3% tolerance) .
  • TGA/DSC : Identify decomposition profiles indicative of impurities .

What mechanistic insights explain the divergent reactivity of pyrazolo[1,5-a]pyridine derivatives in nucleophilic vs. electrophilic environments?

Advanced Research Question
The electron-deficient pyrazolo[1,5-a]pyridine core favors nucleophilic attack at the 3-position due to resonance stabilization from adjacent nitrogen atoms. Electrophilic reactions (e.g., nitration) require activating groups (e.g., -OCH3_3) to enhance ring electron density. Kinetic isotope effect (KIE) studies and Hammett plots quantify substituent effects on reactivity .

What safety protocols are critical when handling this compound due to its halogenated structure?

Basic Research Question

  • Storage : Keep under inert gas (N2_2) at –20°C to prevent hydrolysis .
  • Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities to avoid environmental release .
  • PPE : Use nitrile gloves and fume hoods to minimize exposure to toxic vapors .

How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazolo[1,5-a]pyridine derivatives?

Advanced Research Question
Systematic substitution at the 3-, 5-, and 7-positions modulates bioactivity. For example:

  • 3-Bromo : Enhances binding to kinase ATP pockets via halogen bonding .
  • 4-Fluoro : Improves metabolic stability by blocking CYP450 oxidation .
  • 7-Trifluoromethyl : Increases lipophilicity for blood-brain barrier penetration .
    Dose-response assays (IC50_{50}/EC50_{50}) and molecular docking validate SAR hypotheses .

What computational tools are recommended for predicting the electronic properties of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to model bioavailability .
  • QSAR Models : Use partial least squares (PLS) regression to correlate substituent parameters (e.g., σm_m, π) with bioactivity .

How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.